4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-4-11-24-14-7-5-13(6-8-14)18(22)21-19-20-16-10-9-15(23-2)12-17(16)25-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNLULFKFOJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-butoxybenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that benzothiazole derivatives, including 4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzothiazole could effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), leading to cell cycle arrest and apoptosis through various signaling pathways .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that benzothiazole derivatives possess activity against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making them potential candidates for developing new antibiotics .
3. Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce inflammation markers in various cell models. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain kinases that are crucial in cancer metabolism, suggesting a role in targeted cancer therapy .
2. Molecular Probes
Benzothiazole derivatives are often utilized as molecular probes in biochemical assays due to their fluorescent properties. This makes them suitable for tracking cellular processes and studying protein interactions within living cells .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form thin films with good charge transport properties is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Polymer Additives
In material science, the compound is being investigated as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can improve performance characteristics such as tensile strength and thermal resistance .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of MCF-7 cancer cell proliferation with IC50 values in the low micromolar range. |
| Study B | Antimicrobial | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Anti-inflammatory | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at 10 µM concentration. |
| Study D | Organic Electronics | Achieved a power conversion efficiency of 5% in prototype organic solar cells utilizing the compound as an active layer. |
Mechanism of Action
The mechanism of action of 4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Substitution Patterns and Molecular Features
The compound’s structure is defined by two key regions:
Table 1: Structural Comparison of Key Analogs
Antimicrobial Activity :
- BTC-j (a structural analog with a pyridine-amino group) showed MIC values as low as 3.125 µg/mL against E. coli, attributed to DNA gyrase inhibition .
- 4-Fluoro-N-(6-methoxybenzothiazol-2-yl)benzamide () may exhibit similar activity, though specific data are unavailable. Fluorine’s electronegativity could enhance target binding.
SAR Insights :
Physicochemical and Crystallographic Properties
Table 2: Physical Properties of Selected Compounds
Biological Activity
4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 330.38 g/mol. The compound features a benzothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating potent activity (Table 1) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Apoptosis induction |
| Compound B | HCT116 | 2.2 | Cell cycle arrest |
| Compound C | HEK293 | 5.3 | ROS modulation |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. Studies indicate that compounds similar to this compound exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : Several studies have indicated that benzothiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain compounds have been shown to interfere with the cell cycle, particularly at the G1/S checkpoint, thereby inhibiting tumor growth.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives exhibit antioxidative properties that can modulate oxidative stress within cells, contributing to their antiproliferative effects .
Case Studies
A notable case study involved the evaluation of a derivative structurally related to this compound in a preclinical model of breast cancer. The study found that treatment led to significant tumor regression and reduced metastasis compared to control groups .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide?
Answer:
The synthesis typically involves coupling 6-methoxy-1,3-benzothiazol-2-amine with 4-butoxybenzoyl chloride. Key steps include:
- Base selection : Triethylamine in dichloromethane (DCM) facilitates deprotonation and nucleophilic attack .
- Reagent stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side reactions.
- Temperature control : Reactions performed at 0–5°C reduce thermal degradation of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity.
Basic: How should researchers characterize the crystalline structure of this compound?
Answer:
Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement):
- Data collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts.
- Hydrogen bonding analysis : SHELXPRO identifies key interactions (e.g., N–H···O) stabilizing the benzothiazole-acylamide conformation .
- Validation : Check R-factors (<5%) and residual electron density maps for structural accuracy.
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the butoxy substituent?
Answer:
- Comparative analogs : Synthesize derivatives with varying alkoxy chains (e.g., methoxy, ethoxy) and assess bioactivity.
- Biological assays : Test inhibition potency against target enzymes (e.g., cyclooxygenase-2 [COX-2] or DNA gyrase) using fluorometric assays .
- Data interpretation : Correlate chain length with IC50 values. For example, longer chains (e.g., butoxy) may enhance lipophilicity and membrane permeability, as seen in analogs with 4-methoxy groups (IC50: 5 µM vs. 30 µM for shorter chains) .
Advanced: What methodologies resolve contradictions in enzymatic inhibition data across studies?
Answer:
- Assay standardization : Control variables like pH (7.4), temperature (37°C), and enzyme concentration (10 nM).
- Orthogonal validation : Confirm inhibition via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR).
- Data normalization : Adjust for batch-to-batch variability in compound purity (e.g., HPLC >98%) .
Advanced: How can in silico modeling predict binding modes of this compound with DNA gyrase?
Answer:
- Docking software : Use AutoDock Vina or Schrödinger Maestro with the DNA gyrase B subunit (PDB: 3G75).
- Parameters : Set grid boxes around the ATP-binding pocket (20 ų) and run 50 genetic algorithm iterations.
- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with experimental MIC values (e.g., 3.125 µg/ml against E. coli) to validate predictive accuracy .
Basic: What analytical techniques confirm the compound’s purity and stability?
Answer:
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min.
- NMR : ¹H NMR (DMSO-d6) shows characteristic signals: δ 8.3 ppm (benzothiazole C2-H), δ 4.1 ppm (butoxy –OCH2–) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolytic cleavage of the amide bond.
Advanced: How do researchers address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Surfactants : Add 0.01% Tween-80 to enhance dispersion.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily, cleaved in vivo .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Fluorescent tagging : Synthesize a BODIPY-labeled analog for live-cell imaging.
- Knockdown controls : Use CRISPR/Cas9 to delete the target enzyme and confirm loss of compound activity.
- Thermal shift assays : Monitor protein melting temperature (∆Tm) shifts (>2°C) upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
